molecular formula C15H11Cl2N5O B227885 2-(2-Amino-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-4,6-dichlorophenol

2-(2-Amino-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-4,6-dichlorophenol

Número de catálogo B227885
Peso molecular: 348.2 g/mol
Clave InChI: SAMJRQNOFXVRHR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(2-Amino-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-4,6-dichlorophenol, also known as ABT-737, is a small molecule inhibitor that targets the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w. ABT-737 has been shown to induce apoptosis in cancer cells and has potential as a chemotherapeutic agent.

Mecanismo De Acción

2-(2-Amino-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-4,6-dichlorophenol targets the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w, which are overexpressed in many cancer cells. These proteins play a critical role in preventing apoptosis, or programmed cell death, in cancer cells. 2-(2-Amino-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-4,6-dichlorophenol binds to the hydrophobic groove of these proteins, preventing their interaction with pro-apoptotic proteins and promoting apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-(2-Amino-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-4,6-dichlorophenol has been shown to induce apoptosis in cancer cells both in vitro and in vivo. In addition, 2-(2-Amino-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-4,6-dichlorophenol has been shown to sensitize cancer cells to other chemotherapeutic agents, such as doxorubicin and paclitaxel. 2-(2-Amino-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-4,6-dichlorophenol has also been shown to have minimal toxicity in normal cells.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of 2-(2-Amino-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-4,6-dichlorophenol is its specificity for the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w. This specificity allows for targeted induction of apoptosis in cancer cells, while minimizing toxicity in normal cells. One limitation of 2-(2-Amino-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-4,6-dichlorophenol is its low solubility, which can make it difficult to administer in vivo.

Direcciones Futuras

For 2-(2-Amino-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-4,6-dichlorophenol include the development of more soluble analogs and combination therapies with other chemotherapeutic agents. In addition, 2-(2-Amino-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-4,6-dichlorophenol may have potential as a therapeutic agent for other diseases, such as autoimmune disorders and neurodegenerative diseases, where apoptosis plays a role. Further research is needed to fully understand the potential of 2-(2-Amino-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-4,6-dichlorophenol in these areas.
In conclusion, 2-(2-Amino-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-4,6-dichlorophenol is a promising small molecule inhibitor that targets the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w. 2-(2-Amino-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-4,6-dichlorophenol has shown potential as a chemotherapeutic agent in preclinical models of cancer and has minimal toxicity in normal cells. Future research is needed to fully understand the potential of 2-(2-Amino-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-4,6-dichlorophenol in cancer treatment and other disease areas.

Métodos De Síntesis

The synthesis of 2-(2-Amino-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-4,6-dichlorophenol involves several steps, including the condensation of 2-aminobenzimidazole with cyanogen bromide, followed by the reaction with 4,6-dichloro-5-nitropyrimidine. The resulting intermediate is then reduced to 2-(2-Amino-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-4,6-dichlorophenol using palladium on carbon and hydrogen gas. The yield of 2-(2-Amino-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-4,6-dichlorophenol is typically around 20%.

Aplicaciones Científicas De Investigación

2-(2-Amino-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-4,6-dichlorophenol has been extensively studied in preclinical models of cancer and has shown promising results in inducing apoptosis in cancer cells. 2-(2-Amino-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-4,6-dichlorophenol has been shown to be effective in a wide range of cancer types, including leukemia, lymphoma, melanoma, and solid tumors such as lung, breast, and colon cancer.

Propiedades

Nombre del producto

2-(2-Amino-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-4,6-dichlorophenol

Fórmula molecular

C15H11Cl2N5O

Peso molecular

348.2 g/mol

Nombre IUPAC

2-(2-amino-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-4,6-dichlorophenol

InChI

InChI=1S/C15H11Cl2N5O/c16-7-5-8(12(23)9(17)6-7)13-20-14(18)21-15-19-10-3-1-2-4-11(10)22(13)15/h1-6,13,23H,(H3,18,19,20,21)

Clave InChI

SAMJRQNOFXVRHR-UHFFFAOYSA-N

SMILES isomérico

C1=CC=C2C(=C1)NC3=NC(=NC(N23)C4=C(C(=CC(=C4)Cl)Cl)O)N

SMILES

C1=CC=C2C(=C1)NC3=NC(=NC(N23)C4=CC(=CC(=C4O)Cl)Cl)N

SMILES canónico

C1=CC=C2C(=C1)N=C3N2C(N=C(N3)N)C4=C(C(=CC(=C4)Cl)Cl)O

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.